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Compound of Interest

Compound Name:
3-(2,6-

Dichlorophenyl)pentanedioic acid

CAS No.: 371981-21-4

Cat. No.: B2630991

Get Quote

CAS: 371981-21-4 Formula: C₁₁H₁₀Cl₂O₄ Molecular Weight: 277.10 g/mol [1][2]

Executive Summary
3-(2,6-Dichlorophenyl)pentanedioic acid (CAS 371981-21-4) is a specialized dicarboxylic

acid intermediate used primarily in the synthesis of 3-arylpiperidines and 3-arylglutarimides.[1]

[2] Its structural uniqueness lies in the 2,6-dichlorophenyl moiety, which introduces significant

steric bulk and orthogonal conformational locking at the C3 position.[1][2]

This scaffold is a critical building block for:

NK1 Receptor Antagonists: The 3-arylpiperidine core is a pharmacophore found in high-

affinity NK1 ligands (e.g., CP-99,994 analogs), where the steric bulk of the phenyl ring

dictates receptor subtype selectivity.[1][2]

GABA Analogues: Precursor to conformationally restricted

-amino acids and GABA derivatives via Curtius rearrangement or glutarimide reduction.[1][2]
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Supramolecular Chemistry: The rigid, bulky 2,6-dichlorophenyl group serves as an effective

steric barrier in the design of rotaxanes and molecular switches.[1][2]

Chemical Profile & Steric Considerations
Structural Analysis
Unlike the unsubstituted 3-phenylglutaric acid, the 2,6-dichloro derivative exhibits restricted

rotation around the C3-C1' bond.[1][2] The chlorine atoms at the ortho positions force the

phenyl ring to adopt a conformation nearly perpendicular to the glutaric acid backbone to

minimize steric clash with the C2/C4 methylene protons.[1][2]

Implications for Synthesis:

Nucleophilic Attack: The C3 position is sterically shielded, making Michael additions to the

precursor cinnamate slower than in unsubstituted analogs.[1][2]

Cyclization: Formation of the anhydride or imide is favored due to the Thorpe-Ingold effect

(gem-dialkyl effect analog), where the bulky substituent compresses the internal bond angle,

bringing the terminal carboxylates closer together.[1][2]

Physicochemical Properties
Property Value Note

Appearance
White to off-white crystalline

solid

Melting Point 168–172 °C (Predicted)

High MP due to strong

intermolecular H-bonding

(dimer formation).[1][2]

pKa
~3.8 (COOH #1), ~5.2 (COOH

#2)

First ionization is enhanced by

the electron-withdrawing

chlorophenyl group.[1][2]

Solubility DMSO, Methanol, EtOAc

Poor solubility in water and

non-polar alkanes (Hexane).[1]

[2]
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Synthetic Methodologies
The synthesis of CAS 371981-21-4 requires overcoming the steric hindrance of the 2,6-

dichlorobenzaldehyde precursor.[1][2] Standard Knoevenagel conditions often fail or proceed

with low yields.[1][2] Two robust routes are presented below.

Route A: The Modified Knoevenagel-Michael Strategy
(Scalable)
This route utilizes a "one-pot" Michael addition logic but separates the steps to ensure

conversion of the hindered aldehyde.[1][2]

Step 1: Synthesis of Ethyl 2,6-Dichlorocinnamate

Reagents: 2,6-Dichlorobenzaldehyde, Monoethyl malonate, Pyridine, Piperidine (cat).[1][2]

Protocol: Do not use diethyl malonate directly. Use monoethyl malonate for a Knoevenagel-

Doebner modification to drive decarboxylation in situ, yielding the cinnamate ester directly.[1]

[2]

Conditions: Reflux in pyridine/piperidine for 12 hours. The high temperature is required to

overcome the steric barrier of the 2,6-dichloro group.[1][2]

Step 2: Michael Addition

Reagents: Diethyl malonate, NaOEt (2.2 eq), EtOH.[1][2]

Protocol: The cinnamate from Step 1 is treated with diethyl malonate anion.[1][2]

Critical Control Point: Due to sterics, the reaction requires reflux (78°C) rather than room

temperature. Monitor consumption of cinnamate by HPLC.

Step 3: Hydrolysis & Decarboxylation

Reagents: 6M NaOH, then 6M HCl, Heat.

Protocol: The tetra-ester intermediate is hydrolyzed to the tetra-acid, which spontaneously

decarboxylates upon acidification and heating (reflux, 4h) to yield the diacid.[1][2]
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Route B: The Guareschi-Thorpe Condensation (High
Purity)
For research-grade purity, the Guareschi-Thorpe method avoids the reversible nature of the

Michael addition.[1][2]

Condensation: 2,6-Dichlorobenzaldehyde + 2 eq. Ethyl cyanoacetate +

(gas)

Dicyanoglutarimide intermediate.[1][2]

Hydrolysis: The cyclic imide is hydrolyzed with concentrated

(60%) at 140°C. This harsh condition simultaneously hydrolyzes the nitriles and
decarboxylates the gem-dicarboxylic positions.[1][2]

Synthetic Workflow Diagram

2,6-Dichlorobenzaldehyde Ethyl 2,6-Dichlorocinnamate

Monoethyl malonate
Pyridine, Reflux

(Knoevenagel-Doebner)
Tetra-ethyl Ester Intermediate

Diethyl malonate
NaOEt, EtOH

(Michael Addition) 3-(2,6-Dichlorophenyl)
pentanedioic acid

(CAS 371981-21-4)

1. NaOH (Hydrolysis)
2. HCl, Heat (-2 CO2)

Click to download full resolution via product page

Figure 1: Step-wise synthesis via the Modified Knoevenagel-Michael route.

Downstream Applications & Protocols
The primary utility of CAS 371981-21-4 is its conversion into nitrogen heterocycles.[1][2]

Synthesis of 3-(2,6-Dichlorophenyl)piperidine
This piperidine scaffold is a key pharmacophore.[1][2]

Protocol:
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Anhydride Formation: Reflux CAS 371981-21-4 in Acetyl Chloride (neat) for 2 hours.

Evaporate volatiles to obtain the cyclic anhydride.[1][2]

Note: The 2,6-dichloro group accelerates this cyclization.[1][2]

Imide Formation: Treat the anhydride with

or Urea at 160°C to form 3-(2,6-dichlorophenyl)glutarimide.[1][2]

Reduction: Reduce the glutarimide using

(4 eq) in dry THF.

Safety: Add

slowly at 0°C. Reflux for 12h. Quench with Fieser method.

Isolation: Extract the piperidine as the HCl salt.

Synthesis of -Amino Acids (Curtius Rearrangement)
To access chiral

-amino acids:

Convert the diacid to the mono-methyl ester (via anhydride opening with MeOH).[1][2]

React with Diphenylphosphoryl azide (DPPA) and TEA in Toluene (Curtius Rearrangement)

to form the isocyanate.[1][2]

Hydrolyze to the

-amino acid.[1][2]

Analytical Characterization
NMR Expectations ( -DMSO)

12.1 ppm (s, 2H): Carboxylic acid protons (broad).[1][2]
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7.4-7.6 ppm (m, 3H): Aromatic protons (2,6-dichloro substitution pattern results in a tight
multiplet or doublet/triplet pattern depending on resolution).[1][2]

3.8-4.0 ppm (m, 1H): The C3 methine proton.[1][2]

Diagnostic: This signal will be significantly deshielded and split into a quintet (or tt)

compared to unsubstituted glutaric acid due to the anisotropic effect of the orthogonal

phenyl ring.[1][2]

2.4-2.8 ppm (m, 4H): Methylene protons (C2/C4).[1][2] These often appear as complex
diastereotopic multiplets due to the chiral center at C3 (even in racemic mixture, the protons
are diastereotopic).[1][2]

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm.[1][2]

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

Mobile Phase B: Acetonitrile.[1][2]

Gradient: 10% B to 90% B over 15 min.

Detection: UV @ 210 nm (COOH absorption) and 254 nm (Phenyl ring).[1][2]

Retention: Expect the peak to elute later than 3-phenylglutaric acid due to the lipophilicity of

the two chlorine atoms (

).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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